molecular formula C20H15N3O4 B14944066 {4-[(E)-2-([1,2,4]triazolo[1,5-d][1,4]benzoxazepin-2-yl)ethenyl]phenoxy}acetic acid

{4-[(E)-2-([1,2,4]triazolo[1,5-d][1,4]benzoxazepin-2-yl)ethenyl]phenoxy}acetic acid

Cat. No.: B14944066
M. Wt: 361.3 g/mol
InChI Key: YGLZFLLJIJDIDW-JXMROGBWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{4-[(E)-2-[1,2,4]TRIAZOLO[1,5-D][1,4]BENZOXAZEPIN-2-YL-1-ETHENYL]PHENOXY}ACETIC ACID is a complex organic compound that features a triazole and benzoxazepine moiety

Preparation Methods

The synthesis of 2-{4-[(E)-2-[1,2,4]TRIAZOLO[1,5-D][1,4]BENZOXAZEPIN-2-YL-1-ETHENYL]PHENOXY}ACETIC ACID involves multiple steps. The triazole ring can be synthesized using methods such as the Einhorn–Brunner reaction or the Pellizzari reaction . The benzoxazepine moiety can be constructed through cyclization reactions involving appropriate precursors. Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

2-{4-[(E)-2-[1,2,4]TRIAZOLO[1,5-D][1,4]BENZOXAZEPIN-2-YL-1-ETHENYL]PHENOXY}ACETIC ACID can undergo various chemical reactions:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-{4-[(E)-2-[1,2,4]TRIAZOLO[1,5-D][1,4]BENZOXAZEPIN-2-YL-1-ETHENYL]PHENOXY}ACETIC ACID involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form non-covalent bonds with these targets, modulating their activity. The benzoxazepine moiety may also contribute to the compound’s overall biological activity by interacting with specific pathways .

Properties

Molecular Formula

C20H15N3O4

Molecular Weight

361.3 g/mol

IUPAC Name

2-[4-[(E)-2-([1,2,4]triazolo[1,5-d][1,4]benzoxazepin-2-yl)ethenyl]phenoxy]acetic acid

InChI

InChI=1S/C20H15N3O4/c24-19(25)13-27-15-8-5-14(6-9-15)7-10-18-21-20-16-3-1-2-4-17(16)26-12-11-23(20)22-18/h1-12H,13H2,(H,24,25)/b10-7+

InChI Key

YGLZFLLJIJDIDW-JXMROGBWSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C3=NC(=NN3C=CO2)/C=C/C4=CC=C(C=C4)OCC(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C3=NC(=NN3C=CO2)C=CC4=CC=C(C=C4)OCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.